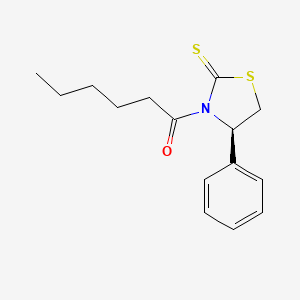
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- is a chemical compound with a unique structure that includes a thiazolidinethione ring, a phenyl group, and an oxohexyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- typically involves the reaction of a thiazolidinethione derivative with a suitable aldehyde or ketone. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as aluminum chloride, and an electrophile, such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiazolidinethione, 3-(1-oxohexyl)-: Lacks the phenyl group, leading to different chemical properties and reactivity.
4-Phenyl-2-thiazolidinethione:
Uniqueness
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
764651-43-6 |
|---|---|
Formule moléculaire |
C15H19NOS2 |
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
1-[(4R)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]hexan-1-one |
InChI |
InChI=1S/C15H19NOS2/c1-2-3-5-10-14(17)16-13(11-19-15(16)18)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3/t13-/m0/s1 |
Clé InChI |
GBKNFGINDPIADJ-ZDUSSCGKSA-N |
SMILES isomérique |
CCCCCC(=O)N1[C@@H](CSC1=S)C2=CC=CC=C2 |
SMILES canonique |
CCCCCC(=O)N1C(CSC1=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)
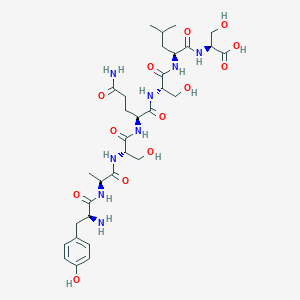
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)

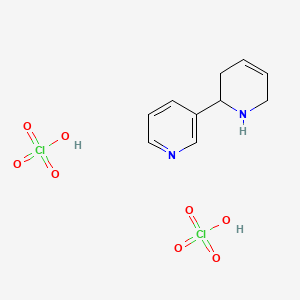
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
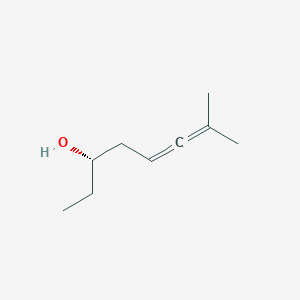
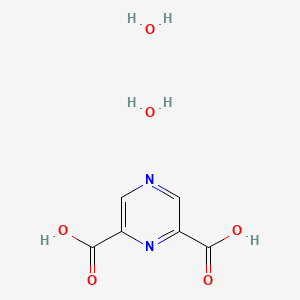
![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)

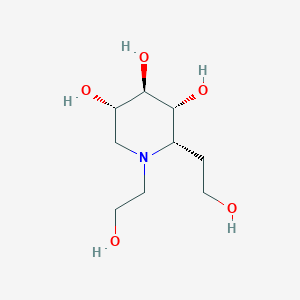
![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
